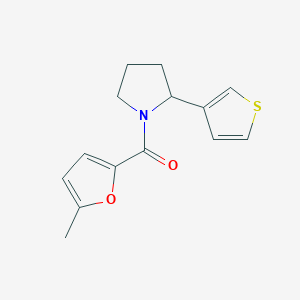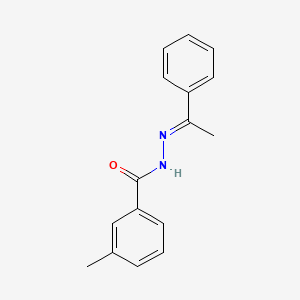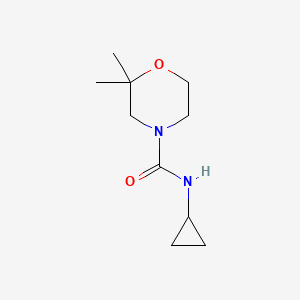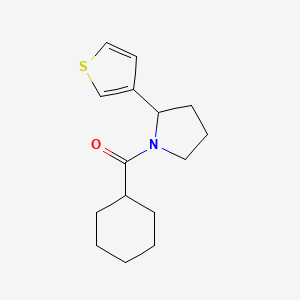![molecular formula C14H20N2O3 B7558787 N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide, also known as MMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMMP is a morpholine derivative that is structurally similar to other compounds used in pharmaceuticals, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of gene expression. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide in lab experiments is its structural similarity to other compounds used in pharmaceuticals, making it a promising candidate for further investigation. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide, including:
1. Further investigation of its potential applications in cancer research, including the development of new cancer therapies.
2. Investigation of its potential applications in other fields, such as inflammation and pain management.
3. Development of new synthesis methods to improve yields and reduce the use of hazardous reagents.
4. Investigation of its mechanism of action to better understand its biochemical and physiological effects.
5. Development of new formulations to improve solubility and increase its potential applications in different experiments.
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Further investigation of its biochemical and physiological effects, as well as its potential applications in different fields, is needed to fully understand its potential. The development of new synthesis methods and formulations may also improve its potential applications in different experiments.
Métodos De Síntesis
The synthesis of N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide involves a multi-step process that begins with the reaction of 3-methoxybenzyl chloride with 2-methylmorpholine. This intermediate product is then reacted with ethyl chloroformate to produce the final product, this compound. The synthesis of this compound has been optimized to improve yields and reduce the use of hazardous reagents.
Aplicaciones Científicas De Investigación
N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide has been used in various scientific studies to investigate its potential applications in different fields. One of the most notable applications of this compound is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11-10-16(6-7-19-11)14(17)15-9-12-4-3-5-13(8-12)18-2/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAMSTUHLVEYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
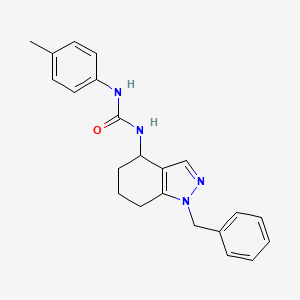
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
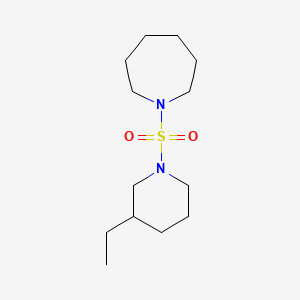
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)


